molecular formula C24H18N4O4 B2569888 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one CAS No. 1291844-73-9

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Cat. No.: B2569888
CAS No.: 1291844-73-9
M. Wt: 426.432
InChI Key: XRDPQAIAEGPZRP-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core substituted with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. The phthalazinone core can be synthesized through the condensation of hydrazine with a phthalic anhydride derivative. The final step involves coupling the 1,2,4-oxadiazole ring with the phthalazinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl thiosemicarbazone: Known for its corrosion inhibition properties.

    2-(3,4-Dimethoxyphenyl)ethanol: Used in the synthesis of phthalocyanines with antimicrobial properties.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Synthesized using nitroalkanes in polyphosphoric acid .

Uniqueness

4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-30-19-13-12-15(14-20(19)31-2)22-25-23(32-27-22)21-17-10-6-7-11-18(17)24(29)28(26-21)16-8-4-3-5-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDPQAIAEGPZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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